N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a pyridine moiety, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Moiety: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its biological activity.
- Investigated for its antimicrobial and antiviral properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The pyridine moiety can enhance binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like 4-hydroxyquinazoline and 2-methylquinazoline share the quinazoline core but differ in their substituents.
Pyridine Derivatives: Compounds such as 3-pyridinecarboxamide and 4-pyridinecarboxamide have similar structures but lack the quinazoline core.
Uniqueness: N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the combination of the quinazoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications.
Properties
IUPAC Name |
N-pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(18-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)16-9-17-13/h3-4,7-9H,1-2,5-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJJVGZEAARIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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